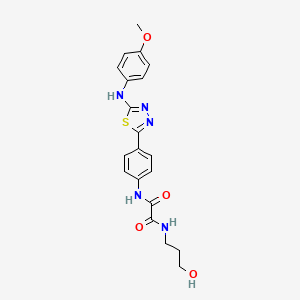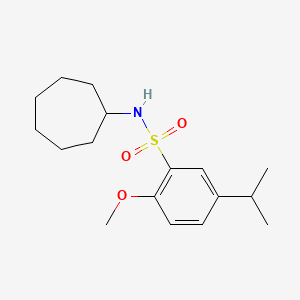
N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide, also known as CYH, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. The compound has shown promising results in various fields of research, including neuroscience, pharmacology, and biochemistry.
Applications De Recherche Scientifique
N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide has been studied extensively for its potential use in scientific research. In the field of neuroscience, N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve spatial memory and learning in rats.
In pharmacology, N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide has been studied for its potential use as a selective COX-2 inhibitor. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
In biochemistry, N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide has been studied for its potential use as a protein kinase inhibitor. It has also been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The exact mechanism of action of N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is not fully understood. However, it is believed to act on various targets in the brain and body, including COX-2, protein kinases, and ion channels. N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide may also modulate the levels of various neurotransmitters in the brain, including serotonin and dopamine.
Biochemical and Physiological Effects:
N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease levels of inflammatory cytokines and increase levels of anti-inflammatory cytokines. It has also been shown to increase levels of neurotrophic factors in the brain, which may contribute to its antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide in lab experiments is its high potency and selectivity for its targets. It also has good solubility in various solvents, which makes it easy to use in experiments. However, one limitation of using N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide. One area of interest is its potential use as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and Alzheimer's disease. Another area of interest is its potential use as a cancer treatment, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide and its effects on various targets in the brain and body.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide involves the reaction of 2-methoxy-5-(propan-2-yl)benzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide as a white solid.
Propriétés
IUPAC Name |
N-cycloheptyl-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-13(2)14-10-11-16(21-3)17(12-14)22(19,20)18-15-8-6-4-5-7-9-15/h10-13,15,18H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTBEYTVKMTADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole](/img/structure/B2950426.png)

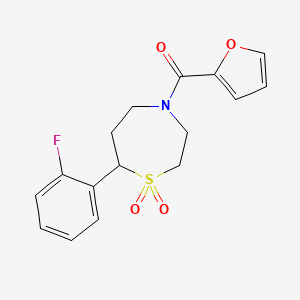



![4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2950436.png)
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2950437.png)
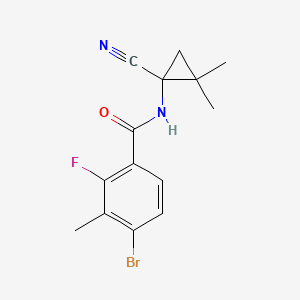
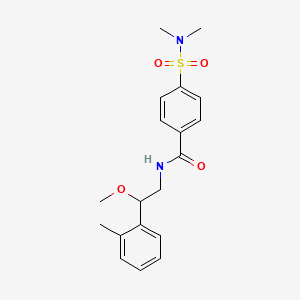
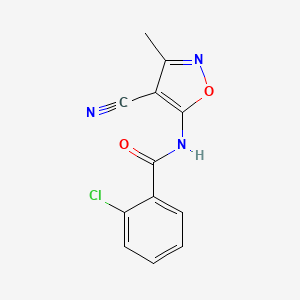
![Cyclohex-3-en-1-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2950441.png)
